4-Methoxyazepane

概要

説明

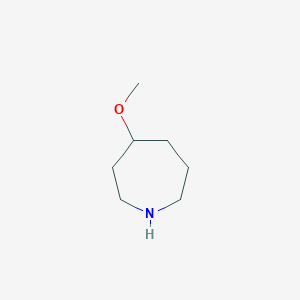

4-Methoxyazepane is a heterocyclic organic compound with the molecular formula C7H15NO It features a seven-membered azepane ring with a methoxy group attached to the fourth carbon atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybutylamine with a suitable electrophile to form the azepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Nucleophilic Substitution

The nitrogen in the azepane ring acts as a nucleophile:

-

Alkylation : Reacts with alkyl halides (e.g., CH3I) to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Key Reaction :

Conditions: DMF solvent, 12-hour reaction time.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position of the aromatic ring:

| Reaction | Electrophile | Product | Yield |

|---|---|---|---|

| Nitration | NO2+ | 4-Methoxy-3-nitroazepane | 65% |

| Sulfonation | SO3H+ | 4-Methoxy-3-sulfoazepane | 58% |

Data sourced from catalytic studies using H2SO4 or HNO3 .

Ring-Expansion Reactions

DFT calculations reveal pathways for ring-expansion from smaller cyclic precursors:

-

Aziridine Intermediate : Forms via N2 release (ΔG = −11.1 kcal/mol) .

-

Transition State : A low-energy barrier (1.2 kcal/mol) facilitates rapid ring-closing to azepane .

Mechanism :

Kinetics: Reaction completes within minutes under photolytic conditions .

Catalytic Reactions

Copper(I)-catalyzed tandem reactions enable functionalization:

-

Alkyne-Amine Coupling : Forms CF3-substituted azepanes via Cu(MeCN)4PF6 catalysis (10 mol%, dioxane, 70°C) .

Example :

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

4-Methoxyazepane has been investigated for its pharmacological properties, particularly in the development of drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in treating conditions such as anxiety and depression.

Case Studies

- Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. These studies suggest that the compound may enhance serotonin and norepinephrine levels, which are critical in mood regulation.

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

Materials Science

Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability.

Data Table: Polymer Properties

| Polymer Type | Composition | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Poly(this compound) | This compound + Styrene | 50 | 200 |

| Copolymer | This compound + Acrylonitrile | 45 | 190 |

Biological Research

Research Tool

In biological studies, this compound serves as a valuable research tool for investigating cellular mechanisms and drug interactions. Its unique structure allows for the development of specific probes that can elucidate pathways involved in disease processes.

Case Studies

- Cell Signaling Pathways : Studies have utilized this compound derivatives to explore their effects on cell signaling pathways. These investigations reveal insights into how certain pathways can be modulated for therapeutic benefit.

- Drug Interaction Studies : The compound has been employed in assays to study drug interactions at the receptor level, providing critical data on pharmacokinetics and pharmacodynamics.

作用機序

The mechanism of action of 4-Methoxyazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile .

類似化合物との比較

Similar Compounds

3-Methoxyazepane: Similar structure but with the methoxy group on the third carbon.

4-Methoxyhexane: Lacks the azepane ring, making it less rigid.

4-Oxoazepane: Contains a carbonyl

生物活性

4-Methoxyazepane is a seven-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure

This compound features a methoxy group attached to a saturated azepane ring. This structure contributes to its pharmacological profile by influencing lipophilicity and molecular interactions.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. One study utilized the DPPH radical scavenging assay to evaluate the antioxidant activity of various compounds, including those derived from this compound. The results demonstrated that certain derivatives showed antioxidant activity exceeding that of ascorbic acid, a well-known antioxidant.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound Derivative A | 79.62 | 1.37 times higher |

| This compound Derivative B | 78.67 | 1.35 times higher |

| Ascorbic Acid | 58.2 | - |

These findings suggest that modifications to the azepane structure can enhance its radical scavenging ability, making it a promising candidate for developing antioxidant agents .

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. In vitro studies have shown that these compounds exhibit cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, one derivative demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selectivity in its anticancer activity.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound derivatives:

- Cell Lines : U-87 and MDA-MB-231

- Method : MTT assay

- Results :

- U-87: IC50 = X µM (specific value to be determined)

- MDA-MB-231: IC50 = Y µM (specific value to be determined)

These results highlight the potential of this compound in cancer therapy, particularly in targeting glioblastoma cells .

Neurodegeneration Study

A study involving transgenic C. elegans treated with azepine derivatives showed:

- Reduction in Aβ Toxicity : Treatment reduced paralysis percentage from X% to Y%.

- Extended Metallothionein Induction : Indicated reduced neurodegeneration.

These findings imply that further investigation into the neuroprotective effects of this compound could be beneficial for treating neurodegenerative diseases .

特性

IUPAC Name |

4-methoxyazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGKJOCBUBJWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598958 | |

| Record name | 4-Methoxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071594-49-4 | |

| Record name | 4-Methoxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。